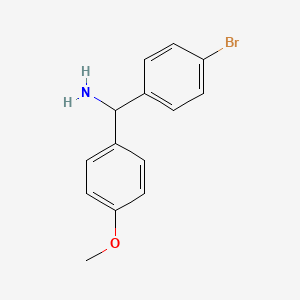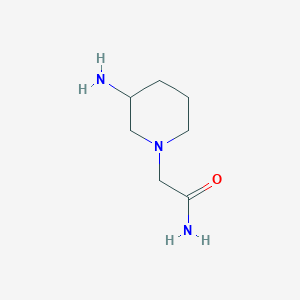
3-bromodibenzothiophene S,S-dioxide
Vue d'ensemble
Description
3-Bromodibenzothiophene S,S-dioxide (3-BDO) is an important heterocyclic compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. It is a sulfur-containing heterocyclic compound with a five-membered ring structure. 3-BDO is a versatile building block for the synthesis of various organic compounds with interesting physical and chemical properties. Its use in organic synthesis has been extensively investigated and it is now being applied in the development of new drugs and materials.
Applications De Recherche Scientifique
Derivative Synthesis
3-Bromodibenzothiophene S,S-dioxide is used in the synthesis of various derivatives. For instance, bromination of related compounds can yield bromo-derivatives, which are precursors for further derivative synthesis through reactions like lithium exchange (Campaigne, Hewitt, & Ashby, 1969). Also, reactions with basic alumina can lead to dihydrobenzo[b]thiophene 1,1-dioxides, useful in the preparation of trisubstituted benzenes (Gronowitz, Nikitidis, Hallberg, & Stålhandske, 1991).
Organic Synthesis
This compound plays a significant role in organic synthesis. It is employed in the efficient synthesis of 3-oxygenated benzothiophene derivatives, which are important intermediates in the synthesis of selective estrogen receptor modulator (SERM) analogues (Zhang, Mitchell, Pollock, & Zhang, 2007).
Photoluminescent Materials
In the development of photoluminescent materials, this compound derivatives have been utilized. For instance, a tris-cyclometalated iridium(III) complex containing this compound exhibits bright green photoluminescence, making it a candidate for organic light-emitting diodes (OLEDs) (Tavaslı, Bettington, Perepichka, Batsanov, Bryce, Rothe, & Monkman, 2007).
Electronic and Optical Applications
The compound is also significant in electronic and optical applications. Incorporating dibenzothiophene-S,S-dioxide units into conjugated fluorene oligomers can change the energy levels of the frontier orbitals, increasing electron affinity. This alteration results in materials that are highly fluorescent with bright blue emission, useful in electronic devices (Perepichka, Perepichka, Bryce, & Pålsson, 2005).
Photophysical Studies
The compound is studied for its photophysical properties as well. For example, halogen-substituted dibenzothiophene oxides, related to this compound, show interesting photophysical behaviors, such as intersystem crossing-related heavy atom effects (Nag & Jenks, 2004).
Electrochromic Applications
In electrochromic applications, derivatives of this compound have been synthesized and characterized for their optical and electrochromic properties. These properties make them suitable for use in organic electronic applications (Camurlu, Durak, & Toppare, 2011).
Safety and Hazards
3-bromodibenzothiophene S,S-dioxide can cause skin irritation upon contact. Therefore, it is recommended to wear protective gloves and clothing when handling this compound . Inhalation of the compound’s fumes can irritate the respiratory system and lead to coughing, wheezing, and shortness of breath .
Propriétés
IUPAC Name |
3-bromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCPNQYOKMDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















